molecular formula C11H7Cl2NO B1369025 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde CAS No. 948291-36-9

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

Cat. No.: B1369025
CAS No.: 948291-36-9
M. Wt: 240.08 g/mol
InChI Key: MZAQCBDOHHPKOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is an organic compound with the molecular formula C11H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methyl group at position 8, and a formyl group at position 3 on the quinoline ring. It is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as the Vilsmeier reagent, which is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines .

Scientific Research Applications

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Quinoline derivatives have shown potential in the treatment of diseases such as malaria, cancer, and bacterial infections. This compound serves as a precursor in the synthesis of such therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methylquinoline-3-carboxaldehyde
  • 2,6-Dichloroquinoline-3-carboxaldehyde

Comparison: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is unique due to the specific positions of the chlorine atoms and the methyl group on the quinoline ring. This structural arrangement influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2,5-dichloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAQCBDOHHPKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588935
Record name 2,5-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-36-9
Record name 2,5-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-36-9
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